Spiropentaneacetic acid

Mitochondrial Metabolism In Vivo Pharmacology Fatty Acid Oxidation

Spiropentaneacetic acid (SPA) is the only validated, irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) that delivers clean, single-target specificity without collateral disruption of amino acid metabolism or other acyl-CoA dehydrogenases. Unlike non-specific alternatives such as 4-pentenoic acid or MCPA, SPA produces an exclusive dicarboxylic aciduria phenotype, enabling unambiguous modeling of isolated MCAD deficiency in vitro and in vivo. Enantiopure (R)- and (S)-SPA are available for advanced stereochemical SAR studies. A critical, irreplaceable probe for mitochondrial toxicity screening, metabolic disorder research, and LC-MS/MS biomarker calibration.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 14364-43-3
Cat. No. B078278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiropentaneacetic acid
CAS14364-43-3
SynonymsSPAA
spiropentaneacetic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC12CC2CC(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
InChIKeyQCHONAIUFANQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiropentaneacetic Acid (CAS 14364-43-3): A Specialized Tool for Dissecting Fatty Acid Oxidation Pathways


Spiropentaneacetic acid (SPA), also known as 2-(spiro[2.2]pentan-1-yl)acetic acid (CAS 14364-43-3, C₇H₁₀O₂), is a conformationally rigid, strained spirocyclic carboxylic acid [1]. Its primary, validated role in biomedical research is as a specific and irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial β-oxidation of fatty acids [2]. Unlike many other fatty acid oxidation inhibitors, its unique molecular architecture prevents off-target effects on amino acid metabolism, positioning it as a critical probe for studies of metabolic disorders and drug-induced mitochondrial toxicity .

Spiropentaneacetic Acid Procurement: Why Simple Fatty Acid Analogues Cannot Substitute for Specific MCAD Inhibition


Selecting a generic fatty acid oxidation inhibitor like 4-pentenoic acid or even the structurally related methylenecyclopropaneacetic acid (MCPA) as a substitute for SPA introduces significant experimental variability and potential misinterpretation of results. The critical failure point for substitution is specificity: while many compounds inhibit palmitoylcarnitine oxidation in vitro [1], only SPA demonstrates a clean, single-target inhibition of MCAD without collateral disruption of amino acid metabolism or other acyl-CoA dehydrogenases [2]. This off-target activity in alternative compounds leads to a complex, multi-faceted phenotype in both cellular and in vivo models. SPA's unique biological fingerprint—characterized by a distinct metabolite profile and a non-covalent, irreversible binding mechanism [3]—makes it an irreplaceable, well-defined probe for accurately modeling and studying isolated MCAD deficiency and its downstream metabolic consequences.

Spiropentaneacetic Acid (SPA) vs. Methylenecyclopropaneacetic Acid (MCPA): A Quantitative Evidence Guide for Scientific Selection


In Vivo Efficacy and Specificity: SPA vs. MCPA in Rat Models

When administered to rats, SPA uniquely induced dicarboxylic aciduria derived exclusively from fatty acid oxidation, a clean in vivo biomarker of MCAD inhibition [1]. In stark contrast, its closest structural analog, methylenecyclopropaneacetic acid (MCPA), caused a complex metabolic phenotype. Rats treated with MCPA excreted not only metabolites from fatty acid oxidation but also significant amounts from branched-chain amino acid and lysine metabolism, demonstrating a lack of target specificity in vivo [1].

Mitochondrial Metabolism In Vivo Pharmacology Fatty Acid Oxidation Biomarker Discovery

Enzymatic Target Selectivity: SPA's Single-Target Action vs. MCPA's Dual Inhibition

An enzymatic profiling study revealed a fundamental difference in target engagement between SPA and MCPA. SPA demonstrated strict selectivity, inhibiting only medium-chain acyl-CoA dehydrogenase (MCAD) [1]. Conversely, MCPA acted as a dual inhibitor, targeting both MCAD and short-chain acyl-CoA dehydrogenase (SCAD), and exhibited even stronger inhibition toward the latter enzyme [1].

Enzymology Drug Discovery Mechanism of Action Selectivity Profiling

Irreversible Inhibition Mechanism: Non-Covalent Tight Complex vs. Covalent FAD Modification

The irreversible nature of SPA's inhibition is proposed to stem from the formation of a tight, non-covalent complex with the FAD prosthetic group of MCAD [1]. This mechanism is distinct from that of MCPA, which is proposed to act through the formation of a ring-opened nucleophile that covalently modifies the FAD [1].

Biochemistry Mechanism of Action Enzyme Inhibition Structural Biology

Enantioselective Biological Differentiation: Stereospecific Inactivation of Acyl-CoA Dehydrogenases

The biological activity of SPA is stereospecific. While both enantiomers of the free acid can inactivate MCAD, the CoA esters exhibit divergent behavior: (R)-SPA-CoA acts as an irreversible inhibitor of short-chain acyl-CoA dehydrogenase (SCAD), whereas (S)-SPA-CoA acts as a competitive inhibitor of the same enzyme [1].

Chiral Chemistry Enzymology Drug Design Stereochemistry

In Vitro Potency Context: Similar IC50 Range, Vastly Different In Vivo and Selectivity Profiles

In a standard in vitro assay measuring the inhibition of palmitoylcarnitine oxidation in rat liver mitochondria, both SPA and MCPA exhibit comparable potency, with 50% inhibition (IC50) achieved at concentrations ranging from 6 to 100 µM [1]. This demonstrates that the differentiation between the two molecules is not a simple matter of increased potency, but rather a profound difference in biological selectivity and in vivo behavior.

Potency Assay Mitochondrial Toxicity Drug Screening Comparative Pharmacology

Optimal Research and Industrial Applications for Spiropentaneacetic Acid Based on Differentiated Evidence


In Vivo Modeling of Isolated Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

SPA is the tool of choice for creating a specific, inducible model of MCAD deficiency in rodents. As demonstrated by its exclusive induction of dicarboxylic aciduria without affecting amino acid metabolism [1], SPA allows for the study of the isolated biochemical and physiological consequences of MCAD inhibition. This provides a far cleaner model for studying disease mechanisms, testing therapeutic interventions, and identifying novel biomarkers for MCAD deficiency compared to using non-specific inhibitors like MCPA, which introduce confounding multi-pathway effects [1].

Investigating Mechanisms of Drug-Induced Liver Injury (DILI) and Mitochondrial Toxicity

SPA serves as a critical control compound and mechanistic probe in hepatic toxicology. Its specific inhibition of MCAD is a well-defined reference point for studying how compounds impair mitochondrial fatty acid oxidation [1]. In human hepatoma cell lines (e.g., HepG2), SPA is used to model and understand changes in intracellular ATP content and lipid accumulation resulting from disrupted β-oxidation, aiding in the de-risking of drug candidates that may carry mitochondrial liabilities . Its clean target profile allows researchers to attribute observed toxicities specifically to MCAD inhibition.

Stereochemical Studies of Acyl-CoA Dehydrogenase Active Sites and Inhibitor Design

The availability of enantioselective synthesis routes for SPA [1] enables advanced enzymology studies not possible with racemic or achiral inhibitors. Researchers can use pure enantiomers to probe the chiral environment of the MCAD and SCAD active sites, as evidenced by the differential inhibition mechanisms of (R)-SPA-CoA (irreversible) versus (S)-SPA-CoA (competitive) [1]. This capability is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation, stereochemically defined inhibitors targeting specific acyl-CoA dehydrogenases.

Development and Validation of Diagnostic Biomarkers for Metabolic Disorders

The specific and predictable metabolite profile generated by SPA in vivo (exclusive excretion of fatty acid oxidation-derived dicarboxylic acids [1]) makes it an ideal standard for developing and calibrating analytical methods, such as LC-MS/MS assays, designed to detect and quantify biomarkers of impaired fatty acid oxidation. Unlike MCPA, which generates a more complex and variable metabolite pattern [1], SPA provides a clean, reproducible 'positive control' signature, enhancing the accuracy and reliability of diagnostic tests for inborn errors of metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiropentaneacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.